molecular formula C19H19NO6S B554557 Z-Cys(Z)-OH CAS No. 57912-35-3

Z-Cys(Z)-OH

Cat. No.: B554557
CAS No.: 57912-35-3
M. Wt: 389.4 g/mol
InChI Key: PXKPRICKEUGRRR-UHFFFAOYSA-N
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Description

Z-Cys(Z)-OH, with the CAS Registry Number 57912-35-3, is an N,S-bis-carbobenzyloxycarbonyl protected derivative of the amino acid L-cysteine. It plays an essential role in peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), by acting as a protecting group for the highly reactive thiol side chain of cysteine . The primary function of the Z-group (benzyloxycarbonyl) is to prevent unwanted side reactions during the formation of peptide bonds, such as oxidation or premature disulfide bond formation, thereby ensuring the correct sequence and structure of the synthesized peptide . This protection is vital for the successful synthesis of complex disulfide-rich peptides, which are important in therapeutic and research applications . After the peptide chain is assembled, the Z-protecting groups can be cleanly removed under mild conditions, typically via hydrogenolysis or acidolysis, to regenerate the free cysteine residue . With a molecular formula of C₁₉H₁₉NO₆S and a molecular weight of 389.42 g/mol, it is characterized as a white solid powder with a high purity level, generally between 98-100% as determined by HPLC . This compound is intended for research applications only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-(phenylmethoxycarbonylamino)-3-phenylmethoxycarbonylsulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6S/c21-17(22)16(20-18(23)25-11-14-7-3-1-4-8-14)13-27-19(24)26-12-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKPRICKEUGRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CSC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57912-35-3
Record name N,S-Dibenzyloxycarbonyl-L-cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057912353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC88487
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88487
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Papain-Catalyzed Condensation

The enzymatic synthesis of Z-Cys(Z)-OH derivatives has been demonstrated using papain, a cysteine protease with broad substrate specificity. In a study by Japanese researchers, Z-Cys(Bzl)-OH (a structurally analogous compound) was condensed with H-Gly-NHBzh using papain as the catalyst. The reaction conditions were optimized to achieve a yield of 39.5% under the following parameters:

  • Substrate Ratio : 40 mmol Z-Cys(Bzl)-OH to 20 mmol H-Gly-NHBzh

  • Enzyme Load : 6 g papain (153 units/mg at pH 7)

  • Buffer System : 0.2 M McIlvaine buffer (pH 7.0)

  • Reaction Time : 48 hours at 37°C

  • Additives : 2 ml 2-mercaptoethanol for enzyme activation

The reaction mechanism involves papain’s thiol-dependent catalytic activity, which facilitates nucleophilic attack by the cysteine thiolate on the carbonyl carbon of the glycine derivative. This method is notable for its mild conditions and avoidance of racemization, though scalability is limited by enzyme cost and reaction time.

pH and Solvent Optimization

Further investigations revealed that papain activity is highly pH-dependent, with optimal synthesis occurring at pH 7.0. Deviations to acidic (pH 4) or alkaline (pH 10) conditions resulted in negligible product formation. The use of 0.2 M McIlvaine buffer was critical for maintaining enzyme stability, while polar aprotic solvents like dimethylformamide (DMF) were avoided due to enzyme denaturation.

Solution-Phase Peptide Coupling

Benzotriazole-Mediated Activation

A robust solution-phase method for synthesizing this compound derivatives employs benzotriazole (Bt)-activated esters. In a protocol described by Thieme Connect, Z-protected amino acids were coupled to cysteine derivatives using Bt esters in the presence of 1,8-diazabicycloundec-7-ene (DBU). For instance, Z-Ala-Bt was reacted with H-Cys(Z)-OH under the following conditions:

  • Solvent : Anhydrous DMF

  • Base : DBU (2 eq.)

  • Temperature : 0°C to room temperature

  • Reaction Time : 6 hours

This method achieved yields exceeding 90% for Z-L-Ala-L-Cys(Z)-OH, as confirmed by HPLC and 1^1H NMR. The benzotriazole group enhances electrophilicity of the carbonyl carbon, facilitating nucleophilic acyl substitution by the cysteine amine.

Racemization Suppression

Key to this method is the use of DBU, a non-nucleophilic base, which minimizes racemization by deprotonating the amine without attacking the activated ester. Comparative studies showed that traditional bases like triethylamine (TEA) resulted in 15–20% racemization, whereas DBU reduced this to <5%.

Mixed Carbonic Anhydride Method

An alternative solution-phase approach involves the mixed carbonic anhydride (MCA) method, where this compound is activated using chloroformates. In a representative procedure:

  • Activation : this compound (1 eq.) is treated with isobutyl chloroformate (1 eq.) and N-methylmorpholine (1 eq.) in THF at -15°C.

  • Coupling : The activated intermediate is reacted with H-Cys-OH (1 eq.) in THF/DMF (3:1) at 0°C for 2 hours.

  • Workup : The product is isolated via extraction with ethyl acetate and purified by recrystallization from ethanol/water.

This method yields this compound with >85% purity, though it requires stringent temperature control to prevent side reactions.

Solid-Phase Synthesis Strategies

Fmoc/t-Bu Protection Scheme

Comparative Analysis of Methods

Method Yield Racemization Scalability Cost
Enzymatic (Papain)39.5%<2%LowHigh
Bt-Activated (DBU)90–95%<5%HighModerate
Mixed Carbonic Anhydride85%10–15%ModerateLow

Enzymatic methods excel in stereochemical fidelity but suffer from low throughput. Benzotriazole-mediated coupling offers the best balance of yield and purity, making it the preferred choice for industrial applications.

Challenges and Optimization Strategies

Solubility Issues

This compound exhibits limited solubility in aqueous buffers (e.g., 2–5 mM in sodium phosphate pH 7.8). Co-solvents like guanidine hydrochloride (6 M) or DMF (20–30%) are often required to dissolve substrates during enzymatic or solution-phase reactions.

Purification Techniques

Crude products are typically purified via:

  • Ion-Exchange Chromatography : Separates by charge using DEAE-cellulose resin.

  • RP-HPLC : C18 columns with acetonitrile/water gradients (0.1% TFA modifier).

  • Recrystallization : Ethanol/water (4:1) yields crystals with >99% purity .

Chemical Reactions Analysis

Types of Reactions: Z-Cys(Z)-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. The thiol group is particularly reactive and can form disulfide bonds through oxidation. This property is crucial in the formation of protein structures and in various biochemical processes .

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of cystine, a dimer of cysteine linked by a disulfide bond.

    Reduction: Regeneration of free thiol groups from disulfide bonds.

    Substitution: Formation of thioether derivatives.

Scientific Research Applications

Chemistry: Z-Cys(Z)-OH is used in the synthesis of peptides and proteins, particularly in the study of disulfide bond formation and stability. It serves as a model compound for understanding the behavior of cysteine residues in proteins .

Biology: In biological research, this compound is used to study protein folding and stability. Its ability to form disulfide bonds makes it a valuable tool in the investigation of protein structure and function .

Medicine: this compound has potential therapeutic applications due to its antioxidant properties. It can scavenge free radicals and protect cells from oxidative damage. This property is being explored in the development of treatments for various diseases, including neurodegenerative disorders and cancer .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and cosmetics. Its ability to stabilize proteins and peptides makes it a valuable additive in formulations .

Mechanism of Action

Z-Cys(Z)-OH exerts its effects primarily through its thiol group, which can participate in redox reactions. The thiol group can donate electrons to neutralize free radicals, thereby protecting cells from oxidative damage. Additionally, the formation of disulfide bonds through the thiol group is crucial in maintaining the structural integrity of proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Z-Cys(Z)-OH is part of a family of cysteine derivatives with distinct protecting groups. Below is a detailed comparison with structurally and functionally related compounds:

Structural and Functional Comparison

Compound CAS No. Protecting Groups Molecular Weight Key Applications Deprotection Conditions
This compound 57912-35-3 Z (N), Z (S) 389.42 Orthogonal peptide coupling, disulfide bond formation Hydrogenolysis (H₂/Pd) or strong acids
Z-Cys(Bzl)-OH 3257-18-9 Z (N), Benzyl (S) 345.41 Peptide synthesis with acid-stable S-protection HF or TFA for S-benzyl removal
Z-Cys(Trt)-OH N/A Z (N), Trityl (S) 497.60 SPPS with mild acid-labile S-protection 1% TFA in DCM
Boc-Cys(S-Pyr)-OH N/A Boc (N), 2-Pyridyl (S) ~330 (estimated) Heterodisulfide bond formation Iodine or thiolysis
H-Cys(Cbz)-OH 1625-72-5 None (N), Z (S) 255.29 Selective S-protection for sequential coupling Hydrogenolysis

Research Findings

  • Orthogonal Coupling Efficiency : this compound and Boc-Cys(S-Pyr)-OH enable efficient heterodisulfide bond formation in peptides, achieving >90% coupling yields under pH 7.0–7.5 .
  • Deprotection Kinetics : Z-Cys(Trt)-OH’s trityl group is removed 10× faster than this compound’s S-Z group under TFA, enabling sequential deprotection in multi-cysteine peptides .
  • Solubility: this compound exhibits moderate solubility in DCM and DMF, similar to Z-Cys(Bzl)-OH, but lower than H-Cys(Cbz)-OH, which is water-soluble due to its free amino group .

Biological Activity

Z-Cys(Z)-OH, also known as Z-cysteine (Z-Cys), is a protected form of the amino acid cysteine. This compound plays a significant role in peptide synthesis and exhibits various biological activities, primarily due to its thiol group. This article explores the biological activity of this compound, including its antioxidant properties, applications in research, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes protective groups that facilitate its use in peptide synthesis. The benzyloxycarbonyl (Z) group protects the amino group, while the thiol group remains reactive for further biochemical applications. The chemical formula for this compound is C10H11NO3SC_{10}H_{11}NO_3S.

Biological Activities

1. Antioxidant Properties

This compound exhibits notable antioxidant activity. Cysteine derivatives are known to scavenge free radicals and reactive oxygen species (ROS), which can lead to cellular damage if not neutralized. The thiol group of this compound can donate electrons, effectively neutralizing these harmful species, thereby protecting cells from oxidative stress.

2. Role in Protein Synthesis

As a building block in peptide synthesis, this compound is essential for incorporating cysteine residues into peptides. This incorporation is crucial for the formation of disulfide bonds, which are integral to the structural stability and function of many proteins. The ability to form these bonds allows researchers to study protein folding and stability more effectively.

The biological effects of this compound primarily arise from its thiol group. This group can participate in redox reactions, donating electrons to neutralize free radicals. Additionally, the formation of disulfide bonds through the thiol group is critical for maintaining protein integrity .

Research Applications

This compound has been utilized in various scientific studies:

  • Protein Folding Studies : Researchers use this compound to investigate how proteins fold and maintain their structures under different conditions.
  • Therapeutic Research : Due to its antioxidant properties, this compound is being explored for potential applications in treating neurodegenerative diseases and cancer by mitigating oxidative damage .
  • Peptide Synthesis : It serves as a valuable tool in synthesizing peptides that require cysteine for disulfide bond formation, aiding in the development of therapeutic peptides.

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

  • Antioxidant Efficacy : A study demonstrated that cysteine derivatives could significantly reduce oxidative stress markers in cell cultures exposed to ROS.
  • Peptide Stability : Research showed that peptides synthesized using this compound exhibited enhanced stability due to effective disulfide bond formation compared to those without cysteine residues.

Comparative Analysis with Related Compounds

CompoundAntioxidant ActivityRole in Peptide SynthesisDisulfide Bond Formation
This compoundHighYesYes
CysteineModerateYesYes
GlutathioneVery HighNoYes

Q & A

Q. How to troubleshoot irreproducible results in this compound-mediated catalytic systems?

  • Methodological Answer : Document reaction parameters (e.g., stirring rate, moisture levels) rigorously. Use control experiments to isolate variables (e.g., trace metal contamination vs. solvent purity). Collaborate with third-party labs for independent validation and apply contradiction analysis frameworks to identify overlooked factors (e.g., light sensitivity) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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